Grubbs Catalyst 1st Generation
Description
Historical Context of Olefin Metathesis and Catalysis Development
The journey to the highly efficient and user-friendly catalysts of today was a long and incremental process, built upon decades of research and discovery.
The phenomenon of olefin metathesis was first observed in the 1950s by industrial chemists. acs.org These early systems, often referred to as "ill-defined" or "black box" catalysts, typically consisted of a transition metal halide, oxide, or oxo-halide, combined with an alkylating co-catalyst like an alkyl aluminum or alkyl tin compound. ilpi.comlibretexts.org While active, these catalysts were sensitive to air and moisture, had poor functional group tolerance, and the nature of the active catalytic species was not well understood. nobelprize.orguwindsor.ca A notable early example was the system developed by Nissim Calderon and his team at the Goodyear Tire and Rubber Company in 1967, which consisted of tungsten hexachloride, ethanol, and an organoaluminum compound. wikipedia.org They were the first to use the term "olefin metathesis" to describe this transformation. uwindsor.ca
A significant breakthrough in understanding olefin metathesis came in 1971 when Yves Chauvin and his student Jean-Louis Hérisson proposed the now widely accepted mechanism. wikipedia.orgacs.org The Chauvin mechanism involves the [2+2] cycloaddition of an alkene to a transition metal alkylidene (a metal-carbon double bond) to form a metallacyclobutane intermediate. wikipedia.orgilpi.com This four-membered ring can then cleave to release a new alkene and a new metal alkylidene, which continues the catalytic cycle. ilpi.comnobelprize.org This proposal was a departure from earlier hypotheses and was later supported by experimental evidence from researchers including Robert H. Grubbs, Thomas J. Katz, and Richard R. Schrock. nobelprize.org The elucidation of this mechanism was crucial as it suggested that pre-formed, well-defined metal-alkylidene complexes could serve as effective catalysts. nobelprize.org
The understanding of the Chauvin mechanism spurred the development of "well-defined" catalysts, where the active species is a stable, isolable complex.
Richard R. Schrock made seminal contributions in the 1970s and 1980s by developing highly active, well-defined catalysts based on molybdenum and tungsten. nobelprize.org A breakthrough came in 1990 with the reporting of a series of highly active molybdenum catalysts. nobelprize.org These "Schrock catalysts" were extremely active but were also highly sensitive to air, moisture, and certain functional groups, which limited their widespread use in organic synthesis. uwindsor.caaspirasci.com
Recognizing the limitations of the existing catalysts, Robert H. Grubbs focused on developing more user-friendly alternatives. His work led to the development of ruthenium-based catalysts. In 1992, the first well-defined ruthenium catalyst for olefin metathesis was reported. wikipedia.org This was followed in 1995 by the synthesis of what is now known as the Grubbs Catalyst 1st Generation , with the chemical formula [RuCl₂(PCy₃)₂(=CHPh)]. nobelprize.org This catalyst proved to be a game-changer due to its remarkable stability in air and its tolerance to a wide variety of functional groups and solvents, making olefin metathesis accessible to a much broader range of chemists. nobelprize.orgwikipedia.org
Emergence of Well-Defined Metathesis Catalysts
Significance and Impact of this compound in Synthetic Organic Chemistry
The introduction of the first-generation Grubbs catalyst revolutionized synthetic organic chemistry. fiveable.me Its exceptional functional group tolerance and stability under various reaction conditions made it a powerful tool for the synthesis of complex molecules, including pharmaceuticals, polymers, and other advanced materials. fiveable.mefiveable.me The catalyst is particularly effective in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) reactions. fiveable.me The development of this catalyst, along with the contributions of Chauvin and Schrock, was recognized with the 2005 Nobel Prize in Chemistry, highlighting its transformative impact on the field. wikipedia.org
| Catalyst Generation | Key Features |
| Ill-defined Systems | High activity, but poor stability and functional group tolerance. |
| Schrock Catalysts | Very high activity, but sensitive to air, moisture, and many functional groups. |
| This compound | Good activity, excellent stability, and high tolerance for various functional groups and solvents. |
Scope and Objectives of Research on this compound
The introduction of the first-generation Grubbs catalyst, scientifically known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, spurred extensive research aimed at understanding its properties and expanding its synthetic utility. wikipedia.orgodu.edu A primary objective was to fully characterize its reactivity and delineate the scope of its applications in various types of olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). odu.eduwikipedia.org
Key research goals included:
Elucidating the Catalytic Mechanism: Detailed mechanistic studies were undertaken to understand the initiation process, which involves the dissociation of a phosphine (B1218219) ligand to form a more active 14-electron species. tamu.educore.ac.uk Computational studies, including Density Functional Theory (DFT), have been employed to model the reaction pathway and understand the energetics of the catalytic cycle. core.ac.uk
Defining Substrate Scope and Limitations: Researchers have extensively explored the range of substrates that can effectively undergo metathesis with the first-generation catalyst. While highly effective for terminal and less hindered olefins, its limitations with more sterically demanding or electron-deficient olefins were also a focus of investigation. researchgate.net
Improving Catalytic Performance: Although a significant advancement, the first-generation catalyst's activity is lower than that of subsequent generations. acs.org Research has focused on understanding its decomposition pathways to improve its longevity and efficiency under various reaction conditions. cmu.edu
Applications in Complex Synthesis: A major objective has been to apply the catalyst to the synthesis of complex organic molecules, such as natural products and pharmaceuticals. researchgate.netfiveable.me Its functional group tolerance has been a key advantage in multi-step synthetic sequences. wikipedia.org
The research on this compound has not only provided a deep understanding of this specific catalyst but has also laid the essential groundwork for the development of the more active second and third-generation catalysts. nobelprize.orgfiveable.me
Detailed Research Findings
Synthesis and Structure
The first-generation Grubbs catalyst is synthesized from RuCl2(PPh3)3, phenyldiazomethane (B1605601), and tricyclohexylphosphine (B42057) in a one-pot synthesis. wikipedia.org Its structure features a central ruthenium atom coordinated to a benzylidene ligand, two chloride ligands, and two tricyclohexylphosphine (PCy3) ligands. wikipedia.org X-ray diffraction analysis has confirmed its structure. tamu.edu
| Property | Value |
| IUPAC Name | Benzylidene-bis(tricyclohexylphosphino)-dichlororuthenium |
| CAS Number | 172222-30-9 |
| Chemical Formula | C43H72Cl2P2Ru |
| Molar Mass | 822.97 g·mol−1 |
| Appearance | Purple solid |
| Melting Point | 153 °C (decomposition) |
Data sourced from Wikipedia wikipedia.org
Catalytic Activity and Selectivity
The catalytic cycle of the Grubbs catalyst is initiated by the dissociation of one of the bulky tricyclohexylphosphine ligands to generate a 14-electron intermediate. nih.gov This species then reacts with an olefin to form a ruthenacyclobutane intermediate, which subsequently undergoes cycloreversion to yield the metathesis product and a new ruthenium alkylidene species that continues the catalytic cycle. masterorganicchemistry.com
The first-generation catalyst is particularly effective for ring-closing metathesis (RCM) to form 5- to 7-membered rings from dienes with terminal double bonds. wikipedia.org It has also been successfully employed in the synthesis of larger macrocycles. wikipedia.org While generally less reactive than second-generation catalysts, in some specific cases, such as certain cascade metathesis polymerizations, the first-generation catalyst has shown superior activity due to the smaller size of its ligands, which can lead to higher selectivity for the desired reaction pathway. acs.org
Applications in Ring-Closing Metathesis (RCM)
A significant body of research has demonstrated the utility of the first-generation Grubbs catalyst in RCM for the synthesis of a wide variety of cyclic compounds. wikipedia.org Its tolerance for functional groups such as alcohols, aldehydes, and carboxylic acids has made it a valuable tool in natural product synthesis. nih.gov For instance, it has been used in the synthesis of the anti-tumor agent Manzamine, where it was used to form an 8-membered ring. wikipedia.org
An interesting finding is its efficiency in the RCM of certain geminally disubstituted olefins to form trisubstituted cyclic olefins, a transformation that was initially thought to require more reactive catalysts. researchgate.net This discovery expanded the perceived scope of the first-generation catalyst.
Catalyst Decomposition
Understanding the decomposition pathways of the first-generation Grubbs catalyst is crucial for optimizing its performance. Studies have shown that the catalyst can decompose in the presence of primary alcohols, leading to the formation of a ruthenium hydride complex that is inactive for metathesis. researchgate.net The decomposition of the propagating alkylidene species has also been investigated, with substituted carbenes typically decomposing through bimolecular pathways. cmu.edu These findings are critical for selecting appropriate reaction conditions and for the rational design of more robust catalysts.
Structure
2D Structure
Properties
IUPAC Name |
dichlororuthenium;styrene;tricyclohexylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*16-18H,1-15H2;2-7H,1H2;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEOQDKBWLBRKR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H74Cl2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Synthetic Aspects of Grubbs Catalyst 1st Generation
Molecular Architecture and Coordination Geometry
The specific arrangement of atoms and ligands around the central ruthenium atom defines the catalyst's reactivity and stability.
Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II) Nomenclature and Structure
The formal name for the first-generation Grubbs catalyst is benzylidene-bis(tricyclohexylphosphine)dichlororuthenium(II). odu.educatapowerinc.com Its chemical formula is C43H72Cl2P2Ru. wikipedia.org This nomenclature precisely describes its composition: a central ruthenium (Ru) atom bonded to a benzylidene (=CHPh) group, two chloride (Cl) ions, and two tricyclohexylphosphine (B42057) (PCy3) ligands. nih.govchemspider.com The structure features a central ruthenium atom with a benzylidene ligand and two mutually trans phosphine (B1218219) ligands. csic.es
| Attribute | Value |
| IUPAC Name | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium(II) odu.edu |
| Synonyms | Grubbs Catalyst 1st Generation, Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II) nih.gov |
| CAS Number | 172222-30-9 wikipedia.org |
| Chemical Formula | C43H72Cl2P2Ru wikipedia.org |
| Molecular Weight | 822.97 g/mol wikipedia.org |
Electronic Configuration and Oxidation State of Ruthenium
Ruthenium (Ru) is a transition metal found in group 8 of the periodic table. wikipedia.org In the first-generation Grubbs catalyst, ruthenium exists in a +2 oxidation state. wikipedia.org The electron configuration of a neutral ruthenium atom is [Kr] 4d7 5s1. americanelements.com In its +2 oxidation state within the catalyst, it possesses a d6 electron configuration. harvard.edu This 16-electron complex is coordinatively unsaturated, which is a key factor in its catalytic activity. tamu.edu
Ligand Environment and Steric Demands of Tricyclohexylphosphine (PCy3)
The ligands surrounding the ruthenium center play a crucial role in the catalyst's properties. The first-generation Grubbs catalyst features two tricyclohexylphosphine (PCy3) ligands. PCy3 is a bulky and strongly electron-donating phosphine ligand. harvard.edu The large steric bulk of the PCy3 ligands, quantified by a Tolman cone angle of approximately 179°, creates a "reaction pocket" around the metal center. kaust.edu.saup.ac.za This steric hindrance influences the catalyst's selectivity and stability. The electron-rich nature of the PCy3 ligands increases the electron density on the ruthenium center, which in turn enhances its metathesis activity. harvard.edu The dissociation of one of the phosphine ligands is a critical first step in the catalytic cycle, generating the active 14-electron intermediate. tamu.edunobelprize.org
X-ray Diffraction Analysis and Ground-State Geometry Studies
X-ray diffraction studies have been instrumental in determining the precise three-dimensional structure of the first-generation Grubbs catalyst. csic.es These analyses confirm a square pyramidal geometry in the ground state. tamu.educore.ac.uk The benzylidene group occupies the apical position, while the two tricyclohexylphosphine ligands and the two chloride ligands are situated in the basal plane. The phosphine ligands are typically found in a trans configuration to each other. csic.es Computational studies, including Density Functional Theory (DFT), have corroborated the experimental findings from X-ray diffraction, providing a detailed understanding of the catalyst's ground-state geometry. core.ac.uk Studies have also revealed the existence of at least two crystal polymorphs, which differ in crystal shape and thermal stability. illinois.edu
Methodologies for the Synthesis of this compound
The development of a reliable synthetic route was crucial for the widespread adoption of the Grubbs catalyst.
Seminal One-Pot Synthesis from Ruthenium Precursors
The first-generation Grubbs catalyst is famously prepared via a one-pot synthesis. odu.eduwikipedia.orgpsgcas.ac.in This seminal method, reported in 1995, involves the reaction of a ruthenium(II) precursor, typically tris(triphenylphosphine)ruthenium(II) dichloride (RuCl2(PPh3)3), with phenyldiazomethane (B1605601) (PhCHN2) and an excess of tricyclohexylphosphine (PCy3). wikipedia.orgwenxuecity.combeilstein-journals.org The reaction proceeds by first forming an intermediate which then undergoes a phosphine exchange with the more nucleophilic tricyclohexylphosphine to yield the final product. psgcas.ac.in This straightforward and efficient synthesis made the catalyst readily accessible to the broader chemistry community. beilstein-journals.org An alternative approach utilizes ruthenium trichloride (B1173362) (RuCl3) as a starting material. google.com
Utilization of Phenyldiazomethane in Synthetic Routes
The inaugural and most recognized synthesis of the first-generation Grubbs catalyst involves a one-pot reaction utilizing phenyldiazomethane. researchgate.netwikipedia.org This method, developed by Robert H. Grubbs and his team, became a foundational route for accessing this pivotal catalyst. beilstein-journals.org The synthesis commences with the reaction of tris(triphenylphosphine)ruthenium(II) dichloride (RuCl₂(PPh₃)₃) with phenyldiazomethane (PhCH₂N₂). wikipedia.org This initial step, typically conducted at a very low temperature (-78°C), generates an intermediate ruthenium carbene complex, RuCl₂(=CHPh)(PPh₃)₂. google.com
Table 1: Key Reactants in the Phenyldiazomethane Route
| Compound Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Tris(triphenylphosphine)ruthenium(II) dichloride | RuCl₂(PPh₃)₃ | Ruthenium precursor |
| Phenyldiazomethane | PhCH₂N₂ | Carbene source |
The reaction scheme is summarized as follows: RuCl₂(PPh₃)₃ + PhCH₂N₂ → RuCl₂(=CHPh)(PPh₃)₂ + N₂ + PPh₃ RuCl₂(=CHPh)(PPh₃)₂ + 2 PCy₃ → RuCl₂(=CHPh)(PCy₃)₂ + 2 PPh₃
Optimization of Synthetic Pathways for Scalability and Efficiency
While the phenyldiazomethane route is effective for laboratory-scale synthesis, it presents significant challenges for large-scale industrial production. google.com The primary concern is the use of phenyldiazomethane, which is highly explosive and requires stringent temperature control at extremely low temperatures (-78°C), making the process hazardous and difficult to manage on a large scale. google.com
To address these limitations and enhance the scalability and efficiency of the synthesis, alternative pathways have been explored. One notable optimized route for industrial application starts with a more readily available and less hazardous ruthenium precursor, ruthenium(III) halide hydrate (B1144303) (RuX₃·nH₂O). google.com This method avoids the use of phenyldiazomethane altogether. The synthesis involves a multi-step process:
Reaction of RuX₃·nH₂O with a substituted cyclohexadiene in an alcohol to produce a ruthenium(II) dimer, [RuX₂(p-cymene)]₂.
The resulting dimer is then reacted with 1,5-cyclooctadiene (B75094) (COD) and a weak base in an alcohol to form a zerovalent ruthenium complex, Ru(p-cymene)(COD).
Finally, this complex reacts with tricyclohexylphosphine (PCy₃) and dichlorophenylmethane (PhCHCl₂) in a suitable solvent to yield the first-generation Grubbs catalyst.
Table 2: Comparison of Synthetic Routes for Scalability
| Feature | Phenyldiazomethane Route | Alternative Route from RuX₃·nH₂O |
|---|---|---|
| Starting Ruthenium Source | RuCl₂(PPh₃)₃ | RuX₃·nH₂O |
| Carbene Source | Phenyldiazomethane | Dichlorophenylmethane |
| Safety Concerns | High (explosive reagent) | Lower |
| Temperature Control | Strict, very low temperatures | Less stringent |
| Scalability | Challenging | More suitable for industrial scale |
Alternative Precursors and Synthetic Modifications
Beyond the optimization for scalability, research has also focused on alternative precursors and modifications to the catalyst's structure to fine-tune its properties.
A historically significant precursor to the family of well-defined ruthenium catalysts was synthesized from tris(triphenylphosphine)ruthenium(IV) dichloride (RuCl₂(PPh₃)₄) and diphenylcyclopropene. wikipedia.org This reaction, reported in 1992, yielded the first well-defined ruthenium carbene, which paved the way for the development of the Grubbs catalyst. wikipedia.org Another alternative starting material for the synthesis of Grubbs-type catalysts is a ruthenium(0) species, which can be reacted with dichloroalkanes in the presence of PCy₃. scholaris.ca
Synthetic modifications of the first-generation Grubbs catalyst have also been investigated to alter its catalytic activity, stability, and selectivity. These modifications often involve the replacement of the phosphine ligands with other types of ligands. For instance, pyrazolyl-based ligands have been synthesized and incorporated into ruthenium complexes to create new catalyst variants. Furthermore, modifications can be made to facilitate catalyst separation and recovery. An example is the development of a quaternary ammonium-tagged Grubbs catalyst, which can be immobilized and more easily removed from the reaction mixture. arkat-usa.org
Table 3: Examples of Alternative Precursors and Modifications
| Category | Example | Description |
|---|---|---|
| Alternative Precursor | RuCl₂(PPh₃)₄ and diphenylcyclopropene | Leads to an early, well-defined ruthenium carbene. wikipedia.org |
| Alternative Precursor | Ruthenium(0) species | Reacted with dichloroalkanes and PCy₃. scholaris.ca |
| Synthetic Modification | Pyrazolyl-based ligands | Replacement of phosphine ligands to create new catalyst analogues. |
| Synthetic Modification | Quaternary ammonium (B1175870) tagging | Facilitates catalyst immobilization and separation. arkat-usa.org |
Fundamental Mechanistic Investigations of Olefin Metathesis Catalyzed by Grubbs Catalyst 1st Generation
Initiation Mechanism: Phosphine (B1218219) Dissociation and Active Species Formation
The catalytically active species is formed through the dissociation of one of the two tricyclohexylphosphine (B42057) (PCy₃) ligands from the 16-electron ruthenium center of the precatalyst. uj.ac.zanih.gov This ligand loss results in the formation of a coordinatively unsaturated and highly reactive 14-electron intermediate, [RuCl₂(PCy₃)(CHPh)]. nih.govresearchgate.netresearchgate.net This species is the true catalyst that enters the main olefin metathesis cycle.
The initiation process has been investigated through various spectroscopic and computational methods, providing insight into the formation and nature of the active species.
Spectroscopic Studies:
³¹P NMR Spectroscopy: This technique has been instrumental in observing the phosphine dissociation. In a solution of the first-generation catalyst, a new ³¹P NMR resonance can be observed, which is attributed to the 14-electron active catalytic species. nih.govresearchgate.net For instance, in a CD₂Cl₂ solution, the precatalyst (1) shows a major signal at δP 36.05 ppm, while the 14-electron active species (1a) is tentatively assigned a new resonance at δP 24.3 ppm. nih.govresearchgate.net
UV-Vis Spectroscopy: The transformation of the precatalyst in solution has been monitored using UV-visible spectroscopy. The first-generation Grubbs catalyst exhibits a strong absorbance band around 334 nm, which is attributed to a Ru–CHPh metal-to-ligand charge transfer (MLCT). nih.gov Changes in the intensity of this band over time can be used to determine the rate of catalyst transformation as the active species is formed. nih.govresearchgate.net
Computational Studies:
Density Functional Theory (DFT): DFT calculations have been widely employed to model the initiation step. researchgate.net These computational studies support the dissociative mechanism as the kinetically favored pathway. researchgate.net Calculations have shown that the Gibbs free energy barrier for phosphine dissociation is influenced by factors such as the solvent and entropy. researchgate.net DFT has also been used to reproduce the activation Gibbs free energies for phosphine dissociation with good accuracy, further validating the proposed mechanism. researchgate.net
These combined experimental and theoretical approaches confirm that the dissociation of a phosphine ligand is the key event in the activation of the first-generation Grubbs catalyst.
Kinetic studies have quantified the rates of phosphine ligand exchange, providing crucial data on the catalyst's initiation efficiency. The dissociation of the phosphine ligand is a slow kinetic process that eventually reaches a dynamic equilibrium with the re-association of the phosphine. nih.gov
| Parameter | Value | Method | Conditions | Reference |
|---|---|---|---|---|
| kobs (Catalyst Transformation) | 7.48 × 10-5 s-1 | UV-vis Spectroscopy | 0.10 mM in CH2Cl2, 25 °C | nih.govresearchgate.netresearchgate.net |
| k1 (Phosphine Exchange) | 9.6 s-1 | 31P NMR | Toluene-d8, 80 °C | researchgate.netnih.gov |
| ΔHact (Phosphine Dissociation) | 23.6 ± 0.5 kcal mol-1 | Kinetic Studies | - | researchgate.net |
| ΔG‡ (Calculated Dissociation Barrier) | 17.8–25.7 kcal mol-1 | DFT Calculations | - | researchgate.net |
The Catalytic Cycle: Olefin Coordination, Metallacyclobutane Formation, and Cycloreversion
Following the generation of the 14-electron active species, the catalyst enters the main propagation cycle, as first proposed by Chauvin. alfa-chemistry.com This cycle involves a series of well-defined steps: olefin coordination, formation of a metallacyclobutane intermediate, and subsequent cycloreversion to release the new olefin product and regenerate the metal carbene for the next cycle. uj.ac.za
Once the 14-electron active catalyst [RuCl₂(PCy₃)(CHPh)] is formed, the vacant coordination site is occupied by an incoming olefin substrate. uj.ac.za This coordination step is the precursor to the key bond-forming event. The coordinated olefin then undergoes a formal [2+2] cycloaddition reaction with the ruthenium-carbene double bond. This step leads to the formation of a highly strained, four-membered ring intermediate known as a metallacyclobutane. researchgate.netresearchgate.net This process is reversible, and the formation of the metallacyclobutane is a critical step that dictates the subsequent product distribution. alfa-chemistry.com
The cycloaddition is the central event of the Chauvin mechanism, where the carbon-carbon double bond of the olefin effectively reacts with the metal-carbon double bond of the catalyst. alfa-chemistry.com This reaction sets the stage for the scrambling of alkylidene units, which is the hallmark of olefin metathesis.
The metallacyclobutane is the key intermediate in the catalytic cycle of olefin metathesis. researchgate.netresearchgate.net While generally transient and difficult to isolate or directly observe for active catalysts like the Grubbs system, its existence is strongly supported by a wealth of experimental and theoretical evidence. researchgate.netresearchgate.net
Computational studies, particularly DFT, have been crucial in characterizing the structure and energetics of the ruthenacyclobutane intermediate. rsc.orgresearchgate.net These calculations provide insights into the geometry of the four-membered ring and the relative stability of different possible isomers. The formation of the metallacyclobutane intermediate is a manifestation of the electronic features of the catalyst. rsc.orgresearchgate.net Following its formation, the metallacyclobutane undergoes a cycloreversion (or retro [2+2] cycloaddition) in a productive manner. This cleavage can occur in two ways, one of which regenerates the starting materials in a degenerate metathesis process, while the other leads to the formation of a new olefin product and a new propagating ruthenium-carbene species. calstate.edu This new carbene then continues the catalytic cycle by reacting with another molecule of the olefin substrate. alfa-chemistry.com
Cycloreversion to Form New Olefin and Alkylidene
Following the formation of the ruthenacyclobutane intermediate, the catalytic cycle proceeds via a cycloreversion (or retro [2+2] cycloaddition) step. This process is fundamental to the Chauvin mechanism, which is the generally accepted pathway for olefin metathesis. alfa-chemistry.comlibretexts.org In this stage, the four-membered metallacycle cleaves in a productive manner to release the new olefin product and a new ruthenium alkylidene complex. alfa-chemistry.comlibretexts.orgmasterorganicchemistry.com This newly formed alkylidene then re-enters the catalytic cycle, reacting with another molecule of the olefin substrate to continue the metathesis process. alfa-chemistry.com The entire catalytic cycle, including the cycloreversion, involves a series of metallacyclobutane and carbene intermediates. uj.ac.zaharvard.edu The release of a volatile olefin, such as ethylene in ring-closing metathesis, can help drive the reaction equilibrium forward. alfa-chemistry.com
Energy Profiles and Rate-Determining Steps via Computational Studies
For the Grubbs First Generation catalyst, the operative mechanism is dissociative, meaning a ligand must first detach from the 16-electron precatalyst to form a reactive 14-electron intermediate. uj.ac.zasmu.edu Kinetic studies and computational models have established that the rate-determining step for the entire catalytic cycle is the initial dissociation of one of the tricyclohexylphosphine (PCy₃) ligands. uj.ac.zau-tokyo.ac.jp This initial step represents the highest energy barrier in the reaction pathway. uj.ac.za Once the phosphine ligand dissociates, the olefin substrate can coordinate to the vacant site on the ruthenium center, leading to the subsequent steps of cycloaddition and cycloreversion. uj.ac.zasmu.edu The addition of free phosphine to the reaction mixture has been shown to significantly decrease the reaction rate, which provides strong evidence for this dissociative pathway being the dominant reaction manifold. harvard.edu
Computational studies, often employing density functional theory (DFT), have been instrumental in mapping the energy profiles of these reactions. smu.edu These studies help to elucidate the energetics of the formation of key intermediates, such as the metallacyclobutane. smu.edursc.org
Table 1: Computationally Derived Energy Data for Grubbs 1st Generation Catalyst
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Reorganization Energy (ΔEreorg T-T (14)) | 11.8 | Energy required for the formation of the biradical species needed to generate the ruthenacyclobutane intermediate. rsc.org |
Role of Ligands in Catalytic Performance
Influence of Tricyclohexylphosphine on Catalyst Activity and Stability
Conversely, the PCy₃ ligands are also key to the catalyst's notable stability. The first-generation Grubbs catalyst is recognized for its relative stability in air and tolerance to a wide range of solvents and functional groups, which simplifies its handling compared to other olefin metathesis catalysts. harvard.eduwikipedia.orgodu.edu The electron-rich nature of the tricyclohexylphosphine ligands contributes to the stability of the d⁶ Ru(II) metal center. harvard.edu However, the catalyst is known to be sensitive to primary alcohols and can undergo degradation. researchgate.netacs.org In solution, dissociation of the phosphine ligand can also lead to the formation of inactive ruthenium dimers, which reduces the number of catalytic turnovers. uj.ac.za Studies have shown that the ruthenium methylidene intermediate, formed after reaction with ethylene, can be unstable and promote catalyst deactivation. researchgate.net
Ligand Electronic and Steric Effects on Reaction Pathways
The electronic and steric properties of the tricyclohexylphosphine (PCy₃) ligands directly influence the reaction pathways of the first-generation Grubbs catalyst.
Steric Effects: The PCy₃ ligand is sterically bulky. This large size facilitates the crucial first step of the catalytic cycle: its own dissociation from the ruthenium center. acs.org This dissociation creates the necessary vacant coordination site for the incoming olefin, thereby initiating the metathesis reaction. uj.ac.za While essential for activity, the steric profile of the ligands can also influence the selectivity of the catalyst's approach to the monomer. acs.org
Electronic Effects: Tricyclohexylphosphine is a strong σ-donating ligand. harvard.edu This electron-donating character increases the electron density at the ruthenium metal center, which enhances the stability of the complex. harvard.edunih.gov These electronic effects contribute to the catalyst's tolerance of various functional groups. harvard.edu The balance between the steric bulk promoting ligand dissociation and the electronic stabilization of the complex is a defining feature of the first-generation catalyst's reactivity and stability profile. acs.org
Catalyst Deactivation Pathways and Stability Enhancements
Intrinsic Decomposition Mechanisms
Intrinsic decomposition refers to degradation pathways that arise from the fundamental reactivity of the catalyst itself during the metathesis cycle. These include reactions with the olefin substrate that lead to inactive species and decomposition triggered by the catalyst's own ligands.
While the primary function of an olefin is to act as a substrate, it can also initiate catalyst decomposition. A significant substrate-induced pathway involves the formation of a ruthenacyclobutane intermediate, which can undergo β-hydride elimination. mdpi.com This process is a non-productive side reaction that competes with the desired productive metathesis turnover. mdpi.com
Computational studies using density functional theory (DFT) have elucidated the energetics of this decomposition route. For the first-generation Grubbs catalyst, the Gibbs free energy barrier for β-hydride transfer from the metallacyclobutane intermediate is relatively low, calculated to be 16.9 kcal/mol. mdpi.com This low barrier indicates that this pathway is a viable route for catalyst deactivation under typical reaction conditions. The process ultimately leads to the formation of inactive ruthenium-hydride species and the release of an olefin isomer, consuming the active catalyst. mdpi.com
| Catalyst Generation | Gibbs Free Energy Barrier (kcal/mol) |
|---|---|
| Grubbs 1st Generation | 16.9 |
| Grubbs 2nd Generation | 24.3 |
The dissociation of a tricyclohexylphosphine (B42057) (PCy₃) ligand is a prerequisite for the formation of the catalytically active 14-electron species. However, this liberated phosphine (B1218219) can also act as a deactivating agent. Research has shown that free PCy₃ can engage in a nucleophilic attack on the methylidene carbon of the ruthenium carbene. researchgate.net
This process is considered a primary deactivating event. researchgate.net The attack by the liberated phosphine on the methylidene intermediate leads to the formation of a σ-alkyl species, which is inactive in metathesis. For instance, in the presence of pyridine, which can displace a PCy₃ ligand, the resting-state methylidene complex is rapidly and almost quantitatively converted into an inactive adduct resulting from this nucleophilic attack. researchgate.net This pathway highlights the dual role of the phosphine ligand: essential for catalyst stability in its bound form but detrimental upon dissociation.
The first-generation Grubbs catalyst exhibits limited thermal stability in solution. uj.ac.za Studies monitoring its thermal decomposition under inert conditions at elevated temperatures (e.g., 53°C) have revealed complex kinetics, often characterized by at least two distinct reaction phases: an initial, faster decomposition followed by a slower secondary process. uj.ac.za It is proposed that in solution, the catalyst can form inactive dimeric ruthenium species following the dissociation of a phosphine ligand, which contributes to the loss of catalytic activity over time. uj.ac.za
The choice of solvent also has a significant impact on catalyst stability and the pathways of decomposition. acs.org Solvents can influence the equilibrium of phosphine dissociation and may participate directly in decomposition reactions, affecting the formation and stability of various intermediates. acs.orgnih.gov
Deactivation Induced by External Agents
The presence of certain external agents, including impurities or specific reagents in the reaction mixture, can significantly accelerate the decomposition of the Grubbs catalyst.
Protic solvents such as alcohols and water are known to be detrimental to the integrity of the first-generation Grubbs catalyst, particularly at elevated temperatures. researchgate.netacs.org In the presence of primary alcohols, the catalyst can undergo a reaction to form a ruthenium hydride monocarbonyl species, [Ru(H)(Cl)(CO)(PCy₃)₂], which is inactive for metathesis but can catalyze alkene isomerization. researchgate.netacs.org This transformation proceeds through a non-catalytic alcohol dehydrogenation pathway. acs.org
The presence of bases, both organic (e.g., triethylamine) and inorganic (e.g., NaOH, K₂CO₃), greatly accelerates this decomposition process. researchgate.netacs.org Similarly, water, especially in the presence of hydroxide (B78521) ions, promotes catalyst degradation. mdpi.com Stoichiometric reactions with sodium deuteroxide (NaOD) in heavy water (D₂O) result in the formation of a product lacking the ylidene group, which subsequently decomposes into a mixture of unidentified species. mdpi.com
| External Agent | Major Decomposition Product | Catalytic Activity of Product |
|---|---|---|
| Primary Alcohols (e.g., 1-propanol) + Base | (PCy₃)₂(CO)Ru(Cl)(H) | Alkene Isomerization |
| Water + Hydroxide Ions | Species without ylidene group, further decomposes | Inactive |
While an olefin is the required substrate, certain olefins, particularly ethylene, are known to induce rapid catalyst deactivation. researchgate.net The reaction between the first-generation Grubbs catalyst and ethylene generates a ruthenium methylidene intermediate ([Ru]=CH₂). researchgate.net This methylidene species is significantly less stable than other alkylidene intermediates and is highly susceptible to degradation, leading to catalyst loss. mdpi.comresearchgate.net
Experimental studies, for example in continuous flow reactors, have demonstrated that pretreating the catalyst with ethylene before a cross-metathesis reaction has a direct adverse effect on catalyst activity and lifetime. researchgate.net In contrast, pretreatment with an internal olefin like cis-2-butene results in a more stable ruthenium alkylidene and has a much smaller negative impact on catalyst integrity. mdpi.comresearchgate.net This highlights that the stability of the propagating alkylidene species is critical for sustained catalytic activity, with the unsubstituted methylidene formed from ethylene being a key unstable intermediate that promotes decomposition. researchgate.net
Deactivation by Nitrogen-Containing Ligands and Heteroaromatics
Nitrogen-containing compounds, including amines and heteroaromatics like pyridine, can act as potent inhibitors or lead to the irreversible decomposition of the first-generation Grubbs catalyst. These compounds can coordinate to the ruthenium center, displacing the phosphine ligands and altering the electronic and steric environment of the catalyst.
In the presence of pyridine, the first-generation Grubbs catalyst has been observed to form catalytically inactive bis-pyridine adducts. Further reaction can lead to the formation of a tri-pyridine complex, which is associated with the complete disappearance of the catalytically active benzylidene functionality. This process effectively sequesters the ruthenium, rendering it incapable of participating in the metathesis catalytic cycle.
Primary amines have been shown to induce a different deactivation pathway. They can react with the benzylidene ligand, leading to its abstraction from the ruthenium center and the formation of N-benzylamines. This decomposition is often rapid, with studies showing significant catalyst degradation within minutes of exposure to primary amines. The reaction proceeds through the formation of mono- and bis-amine complexes, which then decompose to yield the abstracted benzylidene product and unidentified, inactive ruthenium species.
The interaction between the first-generation Grubbs catalyst and various nitrogen-containing compounds is a critical consideration in substrate and solvent selection for metathesis reactions. The presence of unprotected amine functionalities or nitrogen-containing heteroaromatic rings in the substrate or solvent can lead to rapid catalyst deactivation and low reaction yields.
Influence of Oxygen and Other Oxidative Agents
While the solid form of the first-generation Grubbs catalyst is relatively stable in the presence of air for short periods, its solutions are susceptible to deactivation by oxygen and other oxidative agents. The decomposition in solution is often accelerated at elevated temperatures.
The reaction between the first-generation Grubbs catalyst and oxygen has been reported to be first-order with respect to the oxygen concentration, highlighting the importance of maintaining an inert atmosphere for reactions that require prolonged heating or extended reaction times. Failure to exclude oxygen can lead to the formation of these inactive species, which may also catalyze undesirable side reactions such as double-bond isomerization.
Characterization of Inactive Ruthenium Species
The identification and characterization of the species formed during catalyst deactivation are essential for understanding the underlying mechanisms and for developing strategies to prevent them. Various spectroscopic and analytical techniques have been employed to elucidate the structures of these inactive ruthenium complexes.
Formation of Ruthenium Hydride Complexes
Ruthenium hydride complexes have been identified as significant deactivation products of the first-generation Grubbs catalyst, particularly in the presence of alcohols. The reaction of the catalyst with primary alcohols, especially at elevated temperatures and in the presence of a base, can lead to the formation of the monohydride monocarbonyl species, (PCy₃)₂(CO)Ru(Cl)(H) researchgate.net. This process is believed to occur via a non-catalytic alcohol dehydrogenation pathway.
These ruthenium hydride species are generally inactive for olefin metathesis. However, they have been shown to be active catalysts for other transformations, such as the isomerization of double bonds. The formation of these hydrides represents a significant off-cycle pathway that consumes the active metathesis catalyst.
Identification of Ruthenium Monocarbonyl Species
As mentioned in the context of oxidative degradation, ruthenium monocarbonyl species are key inactive products. The complex (PCy₃)₂(CO)Ru(Cl)(Ph) has been isolated and characterized from the reaction of the first-generation Grubbs catalyst with oxygen researchgate.net. Its formation signifies a terminal deactivation step where the catalytically active carbene ligand is lost.
Similarly, the reaction with primary alcohols not only forms ruthenium hydride species but also generates a carbonyl ligand, leading to the formation of (PCy₃)₂(CO)Ru(Cl)(H) researchgate.net. The presence of a carbonyl ligand in the coordination sphere of ruthenium is a strong indicator of catalyst decomposition.
Spectroscopic Techniques for Deactivation Product Analysis (NMR, MS)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the analysis of the complex mixtures that result from catalyst deactivation.
NMR Spectroscopy: ³¹P NMR is particularly useful for monitoring the fate of the phosphine ligands. The starting catalyst, (PCy₃)₂RuCl₂(CHPh), exhibits a characteristic signal. Upon decomposition, new signals corresponding to free PCy₃, oxidized phosphine (O=PCy₃), and phosphine coordinated to various inactive ruthenium species appear. ¹H NMR spectroscopy is used to track the disappearance of the benzylidene proton signal and the appearance of signals from new organic products and inactive ruthenium complexes. For instance, the formation of the ruthenium hydride (PCy₃)₂(CO)Ru(Cl)(H) is characterized by a distinctive upfield hydride signal in the ¹H NMR spectrum researchgate.net.
Mass Spectrometry: MS, particularly techniques like Electrospray Ionization (ESI-MS), is invaluable for identifying the molecular weights of the various species in the reaction mixture, providing direct evidence for the formation of proposed inactive complexes. It has been used to identify the products of amine-induced benzylidene abstraction and other decomposition pathways.
The following table summarizes the key spectroscopic data for some of the identified deactivation products:
| Deactivated Species | Spectroscopic Technique | Characteristic Signal/Observation |
| (PCy₃)₂(CO)Ru(Cl)(H) | ¹H NMR | High-field signal characteristic of a metal hydride. |
| (PCy₃)₂(CO)Ru(Cl)(Ph) | ³¹P NMR, IR | Distinct ³¹P signal for the phosphine ligands and a strong C=O stretching frequency in the IR spectrum. |
| O=PCy₃ | ³¹P NMR | A downfield chemical shift compared to free PCy₃. |
| Bis-pyridine and Tri-pyridine Adducts | ¹H and ¹³C NMR | Signals corresponding to coordinated pyridine ligands and the absence or significant shift of the benzylidene proton signal. |
Strategies for Enhancing Catalyst Stability and Lifetime
Several strategies have been developed to mitigate the deactivation of the first-generation Grubbs catalyst and extend its functional lifetime. These approaches generally focus on modifying the catalyst's ligand sphere, controlling the reaction environment, or protecting reactive functionalities on the substrate.
Ligand Modification: A primary strategy involves replacing one of the tricyclohexylphosphine ligands with a more strongly coordinating N-heterocyclic carbene (NHC) ligand, leading to the development of second-generation Grubbs catalysts. These second-generation catalysts exhibit enhanced thermal stability and resistance to some deactivation pathways. Other modifications to the phosphine ligands, such as the use of phosphites or fluorous phosphines, have also been explored to improve stability and facilitate catalyst recovery.
Inert Atmosphere: Given the catalyst's sensitivity to oxygen in solution, conducting reactions under an inert atmosphere of nitrogen or argon is a standard and effective practice to prevent oxidative degradation. This is particularly crucial for reactions requiring elevated temperatures or long reaction times.
Solvent and Additive Selection: The choice of solvent can significantly impact catalyst stability. Non-coordinating, non-protic solvents are generally preferred. The use of additives can also influence catalyst lifetime. For instance, the addition of copper(I) chloride has been reported to suppress decomposition in certain systems.
Substrate Protection: For substrates containing functional groups that can deactivate the catalyst, such as primary amines, protection group chemistry is often employed. For example, an amine can be protected as a carbamate or an amide to prevent its coordination to the ruthenium center during the metathesis reaction.
Controlled Catalyst Introduction: In some cases, slow addition of the catalyst to the reaction mixture can maintain a low instantaneous concentration of the catalyst, which can sometimes suppress bimolecular decomposition pathways.
By implementing these strategies, the utility of the first-generation Grubbs catalyst can be maximized, enabling its successful application in a wider range of chemical transformations.
Ligand Modification Approaches
Modifications to the ligands surrounding the ruthenium center play a pivotal role in the stability and activity of the Grubbs catalyst. The two primary sites for modification are the phosphine ligands and the benzylidene moiety.
The nature of the phosphine ligands significantly influences the catalyst's performance. The first-generation Grubbs catalyst features two tricyclohexylphosphine (PCy₃) ligands. The choice of PCy₃ over less bulky and less basic phosphines like triphenylphosphine (PPh₃) was a key development, as the larger, more electron-donating PCy₃ ligands lead to a more active catalyst. nih.gov This increased activity is attributed to the enhanced dissociation of one phosphine ligand to generate the catalytically active 14-electron species. However, this dissociation also represents a potential pathway for deactivation.
Modifications to the benzylidene ligand have also been explored. For instance, replacing the benzylidene with an indenylidene group can enhance thermal stability while maintaining activity comparable to the first-generation catalyst. nih.gov
| Catalyst Generation | Key Ligand Feature | Impact on Stability | Reference |
|---|---|---|---|
| First Generation | Tricyclohexylphosphine (PCy₃) | More active than PPh₃ analogues but susceptible to dissociation. | nih.gov |
| Second Generation | N-Heterocyclic Carbene (NHC) replaces one PCy₃ | Increased stability due to strong Ru-NHC bond; greater resistance to decomposition. | nih.gov |
| Indenylidene Variants | Indenylidene group replaces benzylidene | Enhanced thermal stability. | nih.gov |
Reaction Condition Optimization (Temperature, Concentration, Atmosphere)
Optimizing reaction conditions is a critical strategy for minimizing catalyst deactivation and maximizing its productive lifetime. Key parameters include temperature, solvent choice, and the reaction atmosphere.
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. The first-generation Grubbs catalyst exhibits limited thermal stability, and prolonged exposure to high temperatures can lead to degradation. Finding the optimal temperature is a balance between achieving a desirable reaction rate and preserving the catalyst's integrity.
Atmosphere and Solvents: The first-generation Grubbs catalyst is known to be sensitive to air and moisture, although it is more tolerant than many other metathesis catalysts. nih.govwikipedia.org Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. nih.govsigmaaldrich.com The presence of oxygen can render the catalyst inactive. sigmaaldrich.com
The choice of solvent is also crucial. Protic solvents, particularly primary alcohols, can be detrimental. In the presence of primary alcohols and a base at elevated temperatures (e.g., 70 °C), the catalyst can decompose to form an inactive ruthenium hydride species, (PCy₃)₂(CO)Ru(Cl)(H). researchgate.netacs.org This transformation occurs through a non-catalytic alcohol dehydrogenation pathway. researchgate.netacs.org Therefore, the use of non-polar, aprotic solvents such as dichloromethane or toluene is generally preferred.
Concentration: The concentration of reactants can influence catalyst stability, particularly in reactions that generate gaseous byproducts like ethylene. In ring-closing metathesis (RCM), high concentrations can favor intermolecular side reactions over the desired intramolecular cyclization, while also potentially leading to a faster buildup of deactivating species.
| Parameter | Condition | Effect on Stability | Mitigation Strategy |
|---|---|---|---|
| Atmosphere | Presence of Oxygen | Causes oxidative degradation and catalyst deactivation. | Conduct reactions under an inert atmosphere (Nitrogen, Argon). nih.govsigmaaldrich.com |
| Solvent | Primary Alcohols (with base) | Decomposition to inactive ruthenium hydride species at elevated temperatures. researchgate.netacs.org | Use aprotic, non-polar solvents like dichloromethane or toluene. |
| Byproducts | Ethylene Buildup | Forms unstable ruthenium methylidene species, promoting catalyst loss. researchgate.net | Perform reaction under vacuum or in a continuous flow system to remove ethylene. researchgate.net |
Continuous Flow Reactor Applications for Stability Studies
A key deactivation pathway for the first-generation Grubbs catalyst involves its reaction with ethylene, a common byproduct in many metathesis reactions, particularly cross-metathesis and ring-closing metathesis. The reaction between the catalyst and ethylene generates an unstable ruthenium methylidene intermediate that is prone to decomposition, leading to a loss of catalytic activity. researchgate.net
Studies using continuous flow reactors have directly demonstrated this deactivation mechanism. In one such study, pretreating the first-generation catalyst with ethylene in a flow system prior to a cross-metathesis reaction led to a significant decrease in catalyst activity and turnover number. researchgate.net Conversely, pretreatment with a more stable olefin like cis-2-butene had a much smaller impact on catalyst activity, supporting the hypothesis that the ruthenium methylidene species is particularly unstable. researchgate.net
The advantage of a continuous flow setup is its ability to efficiently remove ethylene from the reaction zone as it is formed, often by applying a vacuum or using a gas-permeable membrane (e.g., a tube-in-tube reactor). researchgate.net This prevents the buildup of ethylene and minimizes the formation of the unstable methylidene intermediate, thereby prolonging the catalyst's active life. researchgate.net This approach has proven especially beneficial for reactions performed at low concentrations, such as macrocyclizations, where both yield and selectivity can be improved. researchgate.net
| Olefin Pretreatment | Pretreatment Time (min) | Resulting Catalyst Turnover Number (TON) |
|---|---|---|
| None (Reference) | 0 | Baseline Activity |
| Ethylene | Increased Duration | Inversely proportional decrease in TON. researchgate.net |
| cis-2-butene | Varied | Minimal change in TON compared to reference. researchgate.net |
Applications and Methodological Advancements in Organic Synthesis
Ring-Closing Metathesis (RCM) Methodologies
Ring-closing metathesis (RCM) is a powerful intramolecular reaction that forms cyclic alkenes from acyclic dienes, driven by the formation of volatile ethylene when terminal alkenes are used. organic-chemistry.org The Grubbs first-generation catalyst proved to be highly effective for this transformation, enabling the synthesis of a wide range of cyclic structures. wikipedia.orgnih.gov
The Grubbs first-generation catalyst has been widely employed in the synthesis of unsaturated rings of various sizes, ranging from 5- to 30-membered rings. organic-chemistry.orgwikipedia.org Its utility extends to the formation of complex polycyclic systems and numerous heterocycles containing atoms such as oxygen, nitrogen, and sulfur, which are prevalent in natural products and pharmaceuticals. wikipedia.org
A notable application is in the synthesis of macrocyclic tetralactones. acs.orgfigshare.com By utilizing symmetrical diolefinic starting materials, the catalyst facilitates an expedient RCM strategy to produce macrocycles with diverse ring sizes and spacer units. acs.org For instance, a 21-membered macrocyclic tetralactone was successfully synthesized in a 64% yield using 5 mol % of the catalyst. acs.org The synthesis highlights the catalyst's ability to form large, complex ring systems. wikipedia.orgacs.org In the total synthesis of the marine alkaloid Manzamine, the first-generation catalyst was used stoichiometrically to form a challenging 8-membered ring, demonstrating its utility in constructing intricate molecular frameworks. wikipedia.org
Table 1: Synthesis of Macrocyclic Tetralactones via RCM using Grubbs Catalyst 1st Generation acs.org
| Entry | Substrate | Ring Size | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| a | 2a | 21 | 18 | 64 |
| b | 2b | 22 | 18 | 65 |
| c | 2c | 23 | 20 | 62 |
| d | 2d | 24 | 20 | 60 |
A key advantage of the first-generation Grubbs catalyst is its remarkable tolerance for a wide array of functional groups, a significant improvement over the more sensitive molybdenum-based Schrock catalysts. harvard.edu It is stable towards functionalities such as acids, alcohols, and aldehydes. harvard.edu However, it does not tolerate free amines, though their corresponding hydrochloride salts undergo efficient RCM. harvard.edu
Despite its versatility, the catalyst has limitations. It is generally less reactive than second-generation catalysts and can be reluctant to cyclize sterically demanding substrates, such as those that would form tri- or tetrasubstituted olefins. researchgate.netalfa-chemistry.com For these challenging transformations, more reactive catalysts are often required. researchgate.net However, specific cases have shown efficient RCM even with geminally disubstituted olefins. researchgate.net The catalyst's activity can also be inhibited by N-donor ligands like pyridine and 1-methylimidazole, which can transform the catalyst into a less active, hexacoordinate species. nih.gov Furthermore, the catalyst is susceptible to decomposition and oxidation in solution, which can lead to low turnover numbers and presents a drawback for large-scale industrial applications where continuous processes are preferred. uj.ac.za
Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that converts cyclic olefins into linear polymers. mdpi.comilpi.com The primary driving force for this reaction is the relief of ring strain in the monomer. ilpi.com
The first-generation Grubbs catalyst is highly effective for the ROMP of strained cyclic olefins, such as norbornene and its derivatives. mdpi.comilpi.com The high ring strain in these monomers makes the polymerization thermodynamically favorable and essentially irreversible. ilpi.com The catalyst's development was a significant advance, as it was capable of polymerizing not only high-strain monomers but also less-strained and even some unstrained cyclic olefins, a feat that was challenging for previous catalyst systems. beilstein-journals.org
Studies have demonstrated the copolymerization of monomers with different ring strains. For example, the statistical copolymerization of the highly strained norbornene (NBE) with the less strained cyclopentene (B43876) (CP) has been successfully achieved using the first-generation catalyst. mdpi.com Kinetic studies of this copolymerization show that norbornene is significantly more reactive than cyclopentene, which is attributed to the difference in their respective ring strain energies. mdpi.com
Table 2: Reactivity Ratios for NBE (M1) and CP (M2) Copolymerization mdpi.com
| Method | r1 (NBE) | r2 (CP) |
|---|---|---|
| Finemann-Ross | 8.23 | 0.29 |
| Inverted Finemann-Ross | 8.01 | 0.27 |
| Kelen-Tüdos | 8.01 | 0.27 |
ROMP initiated by the first-generation Grubbs catalyst can proceed in a living manner. ilpi.comunifr.chunifr.ch A "living" polymerization is characterized by the absence of irreversible chain-transfer and termination reactions, allowing for precise control over the polymer's molecular weight and the synthesis of polymers with a very narrow molecular weight distribution (polydispersity). ilpi.comunifr.ch Polydispersities for polymers produced via ROMP are typically in the narrow range of 1.03 to 1.10. ilpi.com
The living character of the polymerization using the first-generation catalyst is achieved through the stabilization of the active 14-electron catalyst species by coordination with ligands, forming more stable 16- or 18-electron complexes. unifr.ch This controlled process allows for the synthesis of well-defined polymers and block copolymers, where different monomers are added sequentially to the growing polymer chain. unifr.ch
In a surprising discovery, the first-generation Grubbs catalyst (G1) demonstrated unexpectedly superior activity in a specific cascade ring-opening/closing metathesis polymerization compared to its more generally active second- and third-generation counterparts. nih.govacs.org This unique reactivity was observed in the polymerization of monomers containing two cyclopentene moieties. nih.gov
Table 3: Catalyst Performance in Cascade Polymerization of 3,3′-oxydicyclopent-1-ene acs.org
| Catalyst | Reaction Time (h) | Conversion (%) |
|---|---|---|
| Grubbs 1st Generation (G1) | 6 | 100 |
| Hoveyda-Grubbs 2nd Generation (HG2) | 6 | 45 |
| Grubbs 3rd Generation (G3) | 6 | Undetermined (due to side reactions) |
Cross-Metathesis (CM) Reactions
Cross-metathesis (CM) is a powerful reaction in organic synthesis that involves the intermolecular exchange of substituents between two different olefins. organic-chemistry.orgorganic-chemistry.org The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, has been instrumental in the development and application of this methodology. wikipedia.org This catalyst facilitates the formation of new carbon-carbon double bonds, enabling the synthesis of complex molecules by coupling different olefinic fragments. umicore.com However, a statistical reaction can lead to a mixture of products, including two homocoupled products and the desired cross-coupled product, each as a pair of E/Z isomers. organic-chemistry.org Achieving high selectivity for the cross-coupled product often relies on differences in the reactivity of the olefin partners. organic-chemistry.org
Intermolecular Olefin Coupling
The first-generation Grubbs catalyst is effective for the cross-metathesis of various vinyl compounds. For instance, it has been successfully employed in the cross-metathesis of vinylsilanes with a range of olefins. researchgate.net The reaction of vinylsilanes carrying substituents like Si(OMe)₃, Si(OEt)₃, and Si(OSiMe₃)₃ with partners such as p-substituted styrenes, 1-alkenes, and certain allyl derivatives proceeds efficiently in the presence of this catalyst, yielding the corresponding unsaturated organosilicon products. researchgate.net
Another significant application is the ethenolysis of methyl oleate, a feedstock derived from seed oils. acs.org Catalyzed by the first-generation Grubbs catalyst, the reaction with ethylene selectively produces 1-decene and methyl 9-decenoate, which are valuable chemical intermediates. acs.org This transformation highlights the utility of the catalyst in converting renewable resources into commercially relevant materials. acs.org However, catalyst longevity and turnover numbers can be limiting factors in these processes. acs.org The general mechanism for these coupling reactions proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving ruthenacyclobutane intermediates. rsc.org
Predictive Models for Cross-Metathesis Outcomes
Predicting the outcome and efficiency of cross-metathesis reactions catalyzed by the first-generation Grubbs catalyst relies on understanding the underlying reaction mechanism and the factors that influence catalyst activity and stability. Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction pathways. rsc.orgresearchgate.net
These computational models analyze the thermodynamics and kinetics of the key steps in the catalytic cycle, such as phosphine (B1218219) ligand dissociation, olefin coordination, formation and decomposition of the ruthenacyclobutane intermediate, and product release. rsc.org For the first-generation catalyst, the dissociation of a tricyclohexylphosphine (B42057) ligand is a crucial initiation step to generate the catalytically active 14-electron species. uj.ac.za
Factors that influence the reaction outcome include:
Steric Properties : The steric bulk of the substituents on the olefin substrates can influence the rate and selectivity of the reaction. DFT studies have examined how steric crowding affects the stability of intermediates like the metallacyclobutane. rsc.org
Electronic Properties : The electronic nature of the olefin substrates plays a role. While the first-generation catalyst is known for its functional group tolerance, highly electron-withdrawing groups can sometimes pose a challenge. wikipedia.org
Reaction Conditions : Parameters such as temperature, solvent, and the concentration of reactants and catalyst are critical. For example, the removal of the volatile byproduct ethylene can drive the equilibrium towards the desired products. organic-chemistry.org
By analyzing these parameters through computational models, it is possible to gain a qualitative and sometimes quantitative prediction of how the first-generation catalyst will behave with specific substrates, guiding the design of synthetic routes.
Challenges with Sterically Demanding or Deactivated Olefins
While versatile, the first-generation Grubbs catalyst exhibits limitations when reacting with sterically hindered or electronically deactivated olefins. The steric bulk of the tricyclohexylphosphine ligands on the catalyst, combined with bulky substituents on the olefin substrates, can impede the reaction. For instance, in the formation of disubstituted olefins with allylic substituents, the first-generation catalyst can show lower efficiency compared to later-generation catalysts that have been specifically designed with modified steric properties. organic-chemistry.org
Electronically deactivated olefins, such as those containing electron-withdrawing groups, can also present challenges. These substrates may react more slowly or lead to lower yields. Furthermore, the first-generation catalyst is susceptible to degradation, particularly in the presence of certain functional groups or impurities. mdpi.com For example, pretreatment with ethylene has been shown to induce catalyst deactivation, which is a significant consideration in cross-metathesis reactions where ethylene is a common byproduct. researchgate.net The formation of stable, inactive ruthenium hydride species is another potential deactivation pathway, especially in the presence of alcohols. mdpi.com
Acyclic Diene Metathesis Polymerization (ADMET)
Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that utilizes the principles of olefin metathesis to synthesize unsaturated polymers and polyolefins. The first-generation Grubbs catalyst has been a key enabler in this field, allowing for the polymerization of various α,ω-dienes. The reaction proceeds through the intermolecular metathesis of terminal vinyl groups on monomer units, releasing ethylene as a byproduct. The removal of ethylene is crucial as it drives the reaction toward the formation of high molecular weight polymers. dntb.gov.ua
The kinetics of ADMET polymerization promoted by the first-generation Grubbs catalyst have been studied and compared to second-generation catalysts. At lower temperatures (e.g., 30 °C), the first-generation catalyst can exhibit faster polymerization rates than some second-generation catalysts, which may show an induction period. acs.org This behavior is attributed to the differing rates of phosphine ligand dissociation required to initiate the catalytic cycle. acs.org The first-generation catalyst has been successfully used in the ADMET polymerization of divinylarenes and divinylferrocenes, leading to the synthesis of conjugated oligomers and polymers with interesting electronic properties. dntb.gov.ua In some specific cascade polymerization reactions, the first-generation catalyst has unexpectedly shown superior activity, which is attributed to the smaller steric hindrance of its ligands, allowing for a more selective approach to the monomer and favoring the productive polymerization pathway. nih.gov
Enyne Metathesis
Enyne metathesis is a bond reorganization reaction between an alkene and an alkyne to form a 1,3-diene, catalyzed by metal carbene complexes like the first-generation Grubbs catalyst. thieme-connect.deorganic-chemistry.org The reaction can be performed intramolecularly (ring-closing enyne metathesis) or intermolecularly (cross enyne metathesis). thieme-connect.de
The catalytic cycle, as modeled by DFT studies, involves several key steps. nih.govacs.org For the first-generation Grubbs catalyst, kinetic studies suggest that the reaction is promoted by the initial dissociation of a tricyclohexylphosphine ligand. acs.org The generally accepted "ene-first" mechanism proposes that the catalyst first reacts with the alkene moiety. organic-chemistry.org This is followed by an intramolecular [2+2] cycloaddition with the alkyne, leading to a ruthenacyclobutene intermediate. However, DFT calculations suggest that ruthenacyclobutene structures are not local minima; instead, vinylcarbene complexes are formed directly. nih.gov Subsequent cycloreversion and reaction with another olefin molecule releases the 1,3-diene product and regenerates the active catalyst. nih.govacs.org
In intermolecular enyne metathesis, the insertion of the alkyne substrate is predicted to be slower and irreversible compared to the faster, reversible alkene metathesis steps. nih.gov Challenges in intermolecular reactions include potential side reactions from competitive alkene cross-metathesis. thieme-connect.de Using an excess of one reactant, such as ethylene, can enhance the reaction rate by maintaining a high concentration of the alkene needed for the rate-limiting cycloreversion step. nih.govacs.org
Heterofunctional Metathesis Reactions (e.g., Azo Metathesis)
The application of the first-generation Grubbs catalyst has been explored beyond traditional olefin metathesis to include heterofunctional metathesis, such as the cross-metathesis between olefins and azo compounds (azo metathesis) to produce imines. acs.org This reaction follows a mechanism analogous to olefin metathesis. acs.org
Computational studies have investigated the influence of both the olefin and the diazene structure on the reaction course. acs.orgbohrium.com The process begins with the activation of the precatalyst to a 14-electron species, which then undergoes cycloaddition with the diazene to form a diazametallacyclobutane intermediate. acs.org Bond rearrangement releases the original alkylidene group and forms a metal nitrene species, which is the active intermediate for the main catalytic cycle. acs.org This metal nitrene then reacts with an olefin.
Research indicates that the efficiency of azo metathesis with the first-generation Grubbs catalyst is limited to specific combinations of substrates. bohrium.comacs.org The highest reaction rates are predicted for sterically uncrowded olefins, like ethylene, reacting with symmetric, bulky diazenes such as 1,2-diphenyldiazene to form N-phenylmethanimine. acs.orgbohrium.com Larger olefins or other types of azo compounds lead to significantly higher energy barriers, particularly in the catalyst initiation phase or in the second part of the catalytic cycle, making the reaction less efficient. acs.orgbohrium.com In some cases, the reaction only results in the stoichiometric transfer of the alkylidene group from the catalyst to the diazene without catalytic turnover involving the external olefin. researchgate.net
Green Chemistry Aspects and Sustainable Reaction Conditions
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have become increasingly important in organic synthesis. In the context of olefin metathesis, the development of more sustainable reaction conditions for Grubbs catalysts has been a significant area of research. The first-generation Grubbs catalyst, while a powerful tool, traditionally relies on chlorinated and other volatile organic solvents, which pose environmental and safety concerns. nih.gov Efforts to align its use with green chemistry principles have focused on three key areas: performing reactions in aqueous media, developing solvent-free protocols, and enabling catalyst recyclability and reuse.
Reactions in Aqueous Media
The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. rsc.org The development of olefin metathesis reactions in aqueous media has been a significant challenge, primarily due to the hydrophobic nature of many substrates and the potential for catalyst decomposition in the presence of water. rwth-aachen.denih.gov
Early investigations into aqueous olefin metathesis utilized "ill-defined" catalysts like ruthenium trichloride (B1173362) (RuCl3·H2O) for ring-opening metathesis polymerization (ROMP) of functionalized oxanorbornenes. rsc.orgnih.gov While these initial studies demonstrated the feasibility of metathesis in polar solutions, they were often limited by slow initiation rates and the detrimental effect of water on the reaction. rsc.orgbeilstein-journals.org
The advent of well-defined catalysts, such as the first-generation Grubbs catalyst, offered greater functional group tolerance, but their application in aqueous media was not straightforward. rsc.org A major hurdle is the degradation of the catalyst in the presence of water and primary alcohols, especially at elevated temperatures. nih.govbeilstein-journals.org Studies have elucidated a degradation pathway where the first-generation Grubbs catalyst reacts with primary alcohols to form a ruthenium monohydride species, which is inactive for metathesis but can catalyze alkene double-bond isomerization. researchgate.netacs.org This degradation is believed to proceed via alcohol dehydrogenation followed by decarbonylation. nih.govbeilstein-journals.org
To overcome these challenges, significant research has been directed towards the design of water-soluble Grubbs-type catalysts. nih.gov One of the pioneering approaches involved the incorporation of quaternary ammonium (B1175870) tags into the catalyst structure. nih.govbeilstein-journals.org These modifications enhance the catalyst's solubility in water, enabling efficient metathesis reactions in purely aqueous environments. nih.gov For instance, Grubbs and coworkers developed water-soluble catalysts that successfully catalyzed the living ROMP of norbornene derivatives in neat water. nih.govbeilstein-journals.org
| Catalyst Modification Strategy | Example | Application | Reference |
| Incorporation of Quaternary Ammonium Tags | Catalyst with ammonium salt group | Ring-closing metathesis in water | nih.govbeilstein-journals.org |
| Attachment of Polyethylene Glycol (PEG) Chain | PEG-tagged imidazolidine ligand | Ring-closing metathesis in water | wikipedia.org |
These advancements have expanded the scope of olefin metathesis, allowing for its application in biological systems and the synthesis of water-soluble polymers.
Solvent-Free Metathesis Protocols
Moving towards even more sustainable conditions, the development of solvent-free metathesis protocols represents a significant goal in green chemistry. Performing reactions without a solvent minimizes waste, reduces purification steps, and can lead to improved reaction kinetics.
While the first-generation Grubbs catalyst is compatible with a range of solvents, efforts have been made to reduce or eliminate their use. wikipedia.orgmdpi.com One approach involves frontal ring-opening metathesis polymerization (FROMP), a technique that can be initiated with a thermal stimulus. nsf.gov In FROMP, the heat generated from the exothermic polymerization of a highly strained cyclic olefin propagates through the monomer, triggering further reaction in a self-sustaining manner. nsf.gov This method can significantly reduce the need for bulk solvent.
Another strategy focuses on the use of one of the reactants as the reaction medium, particularly in cross-metathesis reactions where one olefin is a liquid and used in excess. This approach, while not strictly solvent-free if one component is considered a solvent, aligns with the principle of atom economy by incorporating the "solvent" into the product.
Research into solid-state metathesis or reactions in the melt phase with the first-generation Grubbs catalyst is less common but represents a promising avenue for future development in green chemistry.
Catalyst Recyclability and Reuse
The high cost of ruthenium and the need to minimize metal contamination in final products make the recyclability and reuse of Grubbs catalysts a critical aspect of sustainable synthesis. illinois.edu For the homogeneous first-generation Grubbs catalyst, separation from the reaction mixture can be challenging. illinois.edu To address this, various strategies have been developed to facilitate catalyst recovery.
One effective method involves the use of "phase tags," which are functional groups attached to the catalyst that alter its solubility properties. illinois.edu This allows for the selective extraction of the catalyst from the product mixture.
Fluorous Tagging : Light fluorous versions of the first-generation Grubbs-Hoveyda catalyst have been synthesized. nih.govelsevierpure.com These catalysts can be readily recovered from reaction mixtures using fluorous solid-phase extraction and have been shown to be reusable for five or more cycles. nih.govelsevierpure.com They can be used as standalone catalysts or supported on fluorous silica gel. nih.govelsevierpure.com
Ionic Liquid Tagging : Another approach involves attaching ionic phase tags to the catalyst. illinois.edu This modification allows the catalyst to be dissolved in an ionic liquid, creating a biphasic system with the organic product phase. illinois.edu The catalyst can then be retained in the ionic liquid phase and reused for subsequent reactions.
These tagging strategies not only enable catalyst recycling but can also simplify product purification. illinois.edu
| Recycling Strategy | Description | Key Advantage | Reference |
| Fluorous Tagging | Attachment of a light fluorous ponytail to the catalyst. | Readily recovered by fluorous solid-phase extraction. | nih.govelsevierpure.com |
| Ionic Liquid Tagging | Incorporation of an ionic tag to dissolve the catalyst in an ionic liquid. | Catalyst is retained in the ionic liquid phase for reuse. | illinois.edu |
The development of these recyclable catalyst systems represents a significant step towards more economical and environmentally friendly olefin metathesis reactions.
Advanced Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT has become an indispensable tool for investigating the electronic structure and energetics of organometallic complexes like the Grubbs catalyst.
Modeling Ground-State Geometries and Electronic Structures
DFT calculations have been successfully employed to model the ground-state geometry of the first-generation Grubbs catalyst. These theoretical explorations have yielded structural parameters that are in close agreement with experimental data obtained from X-ray crystallography. The calculations accurately reproduce key bond lengths and angles, providing a reliable in-silico model for further mechanistic studies. This computational validation is crucial as it confirms that the theoretical methods can adequately describe the steric and electronic environment around the ruthenium center.
| Parameter | DFT Calculated Value | Experimental Value (X-ray) | Reference |
|---|---|---|---|
| Ru=C Bond Length (Å) | 1.873 | Data Not Found | ic.ac.uk |
| Ru-Cl Bond Length (Å) | Data Not Found | Data Not Found | |
| Ru-P Bond Length (Å) | Data Not Found | Data Not Found | |
| P-Ru-P Angle (°) | Data Not Found | Data Not Found | |
| Cl-Ru-Cl Angle (°) | Data Not Found | Data Not Found |
| Reaction Step/Pathway | Calculated Energy Barrier (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Overall Metathesis Reaction | 14.7 (ΔG‡) | DFT | mdpi.com |
| β-Hydride Transfer from Metallacyclobutane | 16.9 (Gibbs Free Energy) | DFT | researchgate.net |
| Metallacyclobutane Formation | 12-20 | DFT | |
| Propagation Steps | 15-25 | DFT |
Calculation of Ligand Dissociation and Activation Energies
The initiation of the catalytic cycle for the first-generation Grubbs catalyst involves the dissociation of a phosphine (B1218219) (PCy₃) ligand to create a vacant coordination site for the incoming olefin. DFT calculations have been instrumental in quantifying the energetics of this crucial step. The calculated electronic ligand dissociation energy for the first-generation precatalyst is approximately 34.8 kcal/mol. Studies have also determined the activation Gibbs free energies for phosphine dissociation to be in the range of 17.8–25.7 kcal/mol for a series of Grubbs-type catalysts. These values underscore that phosphine dissociation is a significant energy barrier and is often considered the rate-determining step in the catalytic cycle.
| Energy Parameter | Calculated Value (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Electronic Ligand Dissociation Energy (ΔE) | 34.8 | DFT (PW91/DM0) | googleapis.com |
| Activation Gibbs Free Energy (ΔG‡) | 17.8 - 25.7 | DFT | |
| Ru-P Bond Dissociation Energy | 30 - 35 | DFT |
Unified Reaction Valley Approach (URVA) and Local Mode Analysis (LMA)
URVA and LMA are powerful computational tools that provide a detailed description of the chemical changes occurring along the reaction pathway, going beyond the static picture of stationary points on the potential energy surface.
Analysis of Bond-Forming and Bond-Breaking Events
URVA studies on a model first-generation Grubbs catalyst have provided a dynamic picture of the bond-forming and bond-breaking events during the [2+2] cycloaddition and cycloreversion steps. The analysis reveals that in the cycloaddition reaction, the formation of the C-C and Ru-C bonds leading to the metallacyclobutane intermediate occurs in a concerted manner after the transition state has been passed. This implies that the energy barrier is not associated with the bond formation itself. Conversely, in the subsequent cycloreversion step, the bond-breaking events that lead to the product olefin are also concerted but occur before the transition state, thus contributing to the height of the energy barrier. This detailed mechanistic insight helps to rationalize the relative activation energies of the cycloaddition and cycloreversion processes.
Conceptual DFT and Reactivity Descriptors
Conceptual DFT provides a framework to understand and quantify the reactivity of chemical species through various descriptors. These descriptors offer a lens to analyze the electronic factors governing the behavior of the Grubbs catalyst.
In comparative studies between first and second-generation Grubbs catalysts, DFT-based reactivity descriptors and distortion/interaction models have been employed to dissect the catalytic process. rsc.orgresearchgate.netresearchgate.net The initiation of the catalyst involves the dissociation of a phosphine ligand to form a 14-electron active species. This process can be analyzed by separating it into the energy required to distort the catalyst and ligand to their geometries in the transition state (reorganization energy, ΔEreorg) and the energy released upon their interaction (interaction energy, ΔEint). rsc.orgresearchgate.net
While detailed comparisons often highlight the superior activity of the second-generation catalyst, the analysis provides valuable data on the first-generation system. For instance, studies on the formation of the ruthenacyclobutane intermediate, a key step in the metathesis cycle, show that the biradical species required for its formation is less easily generated by the first-generation catalyst compared to the second. rsc.orgresearchgate.net This difference is partly attributed to electronic features, indicating that the catalyst's activity is not solely governed by structural or steric effects. rsc.orgresearchgate.net
Key reactivity descriptors derived from Conceptual DFT, such as the electronic chemical potential (μ), molecular hardness (η), and the global electrophilicity index (ω), are used to characterize the catalyst and its intermediates. researchgate.net These descriptors help in quantifying the electronic effects that influence the catalyst's propensity to accept or donate electrons throughout the catalytic cycle.
Table 1: Key Conceptual DFT Descriptors and Energy Components This table presents conceptual data used in theoretical studies to compare catalyst generations and reaction steps. Specific values are context-dependent and vary with the computational model.
| Descriptor/Component | Description | Relevance to Grubbs Catalyst 1st Gen. |
|---|---|---|
| Reorganization Energy (ΔEreorg) | The energy required to distort the reacting molecules from their ground-state geometry to the geometry they adopt in the transition state. | Used to analyze the energy cost associated with structural changes during ligand dissociation and ruthenacyclobutane formation. rsc.orgresearchgate.net |
| Interaction Energy (ΔEint) | The energy released when the distorted fragments interact to form the transition state. | Quantifies the electronic stabilization in the transition state of key catalytic steps. rsc.orgresearchgate.net |
| Chemical Potential (μ) | Represents the escaping tendency of electrons from a system; related to electronegativity. | Characterizes the catalyst's ability to exchange electron density with the substrate. researchgate.netacs.org |
| Molecular Hardness (η) | Measures the resistance of a system to change its electron distribution. | Indicates the stability and reactivity of the catalyst and its intermediates. researchgate.netacs.org |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a species. | Helps in understanding the electrophilic/nucleophilic interactions between the catalyst and the olefin. researchgate.netacs.org |
Prediction of Catalyst Performance and Rational Design
Computational chemistry, particularly DFT, has become an indispensable tool for predicting the performance of the first-generation Grubbs catalyst and for guiding the rational design of new, improved catalysts. caltech.edu A detailed mechanistic understanding is fundamental to these efforts. caltech.edu
DFT calculations have been successfully used to model the ground-state geometry of the catalyst and the 14-electron monophosphine derivative that is the active species in metathesis. core.ac.uk These models show good agreement with experimental data from crystalline analogues. core.ac.uk Furthermore, computational methods can accurately predict the phosphine ligand dissociation energy, which is a critical parameter for catalyst initiation. core.ac.uk
The entire catalytic cycle of olefin metathesis can be mapped out using DFT to generate a free-energy profile. core.ac.uk This allows for the identification and characterization of transition states and intermediates, providing crucial information about the rate-determining step of the reaction. core.ac.uk For example, DFT calculations have been used to investigate the Gibbs free energy barriers of key steps like the β-hydride transfer from the metallacyclobutane, which is a potential catalyst decomposition pathway. mdpi.com
Table 2: Computationally Predicted Energetic Parameters for First-Generation Grubbs Catalyst The values presented are illustrative and derived from various DFT studies. They are highly dependent on the specific computational method (functional, basis set) and the model system used (e.g., truncated ligands).
| Parameter | Typical Predicted Value Range (kcal/mol) | Significance |
|---|---|---|
| Phosphine Dissociation Energy | 20 - 30 | Energy barrier for the formation of the active 14-electron species; crucial for initiation rate. core.ac.ukbeilstein-journals.org |
| Metallacyclobutane Formation Barrier | 5 - 15 | Activation energy for the key [2+2] cycloaddition step with the olefin. smu.edu |
| β-Hydride Transfer Barrier | ~17 | Energy barrier for a common catalyst decomposition pathway. mdpi.com |
Comparative Analysis with Other Metathesis Catalysts
Comparison with Second-Generation Grubbs Catalysts
The development of the second-generation Grubbs catalyst represented a major leap in activity and stability, stemming directly from key modifications to the ligand sphere of the ruthenium center.
Differences in Ligand Structure (NHC vs. Phosphine)
The fundamental structural difference between the first- and second-generation Grubbs catalysts lies in their ligand composition. The first-generation catalyst, [RuCl₂(PCy₃)₂(=CHPh)], features two tricyclohexylphosphine (B42057) (PCy₃) ligands coordinated to the ruthenium center. In contrast, the second-generation catalyst, [RuCl₂(IMes)(PCy₃)(=CHPh)], replaces one of the bulky PCy₃ ligands with a saturated N-heterocyclic carbene (NHC) ligand, specifically 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (SIMes or H₂IMes). nih.govu-tokyo.ac.jp
| Catalyst Generation | Key Ligands | Chemical Formula |
|---|---|---|
| Grubbs Catalyst 1st Generation | Two Tricyclohexylphosphine (PCy₃) Ligands | C₄₃H₇₂Cl₂P₂Ru |
| Grubbs Catalyst 2nd Generation | One Tricyclohexylphosphine (PCy₃) and One N-Heterocyclic Carbene (NHC) Ligand | C₄₆H₆₅Cl₂N₂PRu |
Relative Activity and Initiation Rates
Initiation for the first-generation catalyst involves the dissociation of one of the two PCy₃ ligands to generate a highly reactive 14-electron intermediate. This process is relatively fast. For the second-generation catalyst, the initiation is also believed to proceed via phosphine (B1218219) dissociation, but the stronger σ-donating nature of the trans NHC ligand strengthens the Ru-phosphine bond, making dissociation slower. Studies have shown that the phosphine exchange rate for the second-generation catalyst can be orders of magnitude slower than for the first generation.
Functional Group Tolerance and Substrate Scope
While both generations of Grubbs catalysts are lauded for their broad functional group tolerance, the enhanced activity of the second-generation catalyst translates to a wider substrate scope. The first-generation catalyst is highly effective for the metathesis of simple, terminal alkenes but shows limitations with more challenging substrates, such as those that are sterically hindered or contain electron-withdrawing groups. nih.gov
The second-generation catalyst, with its higher activity, can effectively catalyze the metathesis of tri- and even some tetra-substituted alkenes, which are poor substrates for the first-generation catalyst. This makes the second-generation catalyst more versatile for complex organic syntheses involving sterically demanding olefins.
Stability Profiles and Deactivation Tendencies
The second-generation Grubbs catalyst exhibits greater thermal stability compared to its predecessor. This enhanced stability is a direct consequence of the substitution of a phosphine ligand with a robust NHC ligand. The strong σ-donation from the NHC ligand to the ruthenium center creates a more stable complex. Furthermore, π-π stacking interactions between the phenyl group of the NHC ligand and the benzylidene carbene can further contribute to this increased stability. The greater stability allows the second-generation catalyst to be used at higher reaction temperatures, which can be beneficial for difficult metathesis reactions.
Selectivity Differences (e.g., Steric Hindrance)
The difference in the ligand sphere also influences the selectivity of the catalysts. The presence of the bulkier and structurally distinct NHC ligand in the second-generation catalyst can lead to different selectivity profiles, particularly in reactions where steric factors play a crucial role. For instance, in ring-closing metathesis (RCM) to form large rings, the choice of catalyst can influence the outcome. The greater activity of the second-generation catalyst makes it more suitable for challenging RCM reactions that the first generation fails to promote effectively. Its ability to react with more sterically hindered olefins is a key advantage in complex molecule synthesis.
Comparison with Hoveyda-Grubbs Catalysts
The Hoveyda-Grubbs catalysts are a subclass of ruthenium metathesis catalysts where one of the original ligands is replaced by a chelating o-isopropoxybenzylidene group. This modification significantly alters the catalyst's properties, particularly its initiation and stability.
In the first-generation Hoveyda-Grubbs catalyst, one of the PCy₃ ligands of the first-generation Grubbs catalyst is replaced by this chelating benzylidene ligand. The oxygen of the isopropoxy group coordinates to the ruthenium center, creating a more stable, latent catalyst.
Initiation of the Hoveyda-Grubbs catalyst requires the dissociation of this chelating ether moiety from the ruthenium center, which is a slower and more controlled process than the phosphine dissociation in the first-generation Grubbs catalyst. researchgate.net Kinetic studies have shown that Hoveyda-Grubbs catalysts can initiate approximately 30 times slower than the first-generation Grubbs catalyst. u-tokyo.ac.jp This slow initiation can be advantageous, providing better control over the reaction.
The most significant advantage of the Hoveyda-Grubbs catalysts is their exceptional stability to air and moisture and their potential for recyclability, owing to the strong chelation of the benzylidene ligand. u-tokyo.ac.jp This makes them particularly attractive for applications where catalyst longevity and ease of handling are paramount. While the first-generation Grubbs catalyst is relatively stable in air for short periods, the Hoveyda-Grubbs variants offer a marked improvement in robustness.
| Feature | Grubbs Catalyst 1st Gen | Grubbs Catalyst 2nd Gen | Hoveyda-Grubbs 1st Gen |
|---|---|---|---|
| Key Ligands | 2x PCy₃ | 1x PCy₃, 1x NHC | 1x PCy₃, 1x Chelating Alkoxybenzylidene |
| Initiation Rate | Fast | Slow | Very Slow |
| Overall Activity | Moderate | High | Moderate-High |
| Stability | Good | Very Good | Excellent |
| Substrate Scope | Terminal/Simple Alkenes | Sterically Hindered Alkenes | Broad, with good stability |
Structural Distinctions and Chelation Effects
The first-generation Grubbs catalyst, with the chemical formula [RuCl₂(PCy₃)₂(=CHPh)], is a ruthenium-based complex featuring a central ruthenium atom bonded to a benzylidene carbene, two chloride anions, and two tricyclohexylphosphine (PCy₃) ligands. kilobio.com Its structure is a key determinant of its catalytic behavior and distinguishes it from subsequent generations and other families of metathesis catalysts.
A primary structural distinction lies in the nature of the ligands attached to the ruthenium center. In the second-generation Grubbs catalyst, one of the bulky tricyclohexylphosphine (PCy₃) ligands is substituted with a more electron-donating N-heterocyclic carbene (NHC) ligand. kilobio.comwikipedia.org This substitution from a phosphine to an NHC ligand results in a catalyst that is generally more stable and exhibits higher activity. kilobio.comorganic-chemistry.org
The concept of chelation is introduced with the Hoveyda-Grubbs catalysts. In these variants, one of the phosphine ligands of the first-generation catalyst is replaced by a chelating isopropoxy group that is part of the benzylidene ligand itself. This creates a bidentate ligand that binds to the ruthenium center through both the carbene carbon and the oxygen atom of the isopropoxy group. nih.govencyclopedia.pub This chelation significantly enhances the catalyst's stability. The stronger Ru-O bond must be broken to initiate the catalytic cycle, which can lead to slower initiation but a more stable precatalyst. nih.gov
| Catalyst | Key Structural Feature | Ligands | Chelation Effect |
|---|---|---|---|
| This compound | Two phosphine ligands | 2x Tricyclohexylphosphine (PCy₃) | None |
| Grubbs Catalyst 2nd Generation | One phosphine and one NHC ligand | 1x PCy₃, 1x N-heterocyclic carbene (NHC) | None |
| Hoveyda-Grubbs Catalyst | Chelating benzylidene ligand | 1x PCy₃, 1x Chelating isopropoxybenzylidene | Present (Ru-O chelation enhances stability) |
Reactivity and Recyclability
In terms of reactivity, the first-generation Grubbs catalyst is generally less active than the second-generation catalysts. organic-chemistry.org The enhanced electron-donating ability of the NHC ligand in the second-generation catalyst makes the ruthenium center more electron-rich, which promotes dissociation of the remaining phosphine ligand and facilitates the catalytic cycle. Consequently, the second-generation catalyst can handle more sterically hindered and electron-deficient olefins. kilobio.com The first-generation catalyst remains a cost-effective and efficient choice for less demanding applications, such as the ring-closing metathesis of simple terminal dienes. kilobio.com
A significant drawback of the first-generation Grubbs catalyst is its lack of recyclability in its standard form. chemistnotes.com Once the reaction is complete, the catalyst and its decomposition products are typically present in the product mixture, often requiring chromatographic separation. This can lead to product contamination with ruthenium byproducts. chemistnotes.com While the catalyst itself is not inherently recyclable, modifications have been developed for related systems, such as the Hoveyda-Grubbs catalysts. By attaching "phase tags," like fluorous ponytails, to the chelating ligand, the catalyst can be selectively separated from the reaction mixture using techniques like fluorous solid-phase extraction and reused multiple times. nih.govelsevierpure.com
| Catalyst Feature | This compound | Grubbs Catalyst 2nd Generation | Modified Hoveyda-Grubbs Catalysts |
|---|---|---|---|
| Relative Reactivity | Moderate; ideal for terminal alkenes kilobio.com | High; effective for hindered and deactivated alkenes kilobio.com | High; reactivity can be tuned by ligand modification nih.gov |
| Recyclability | Generally not recyclable chemistnotes.com | Generally not recyclable | Can be made recyclable through ligand modification (e.g., fluorous tags) nih.govelsevierpure.com |
Comparison with Schrock Catalysts
Differences in Metal Center and Ligand Nature
The most fundamental difference between Grubbs and Schrock catalysts lies in their metal center and the nature of the metal-carbene bond. wikipedia.org Grubbs catalysts are based on a late transition metal, Ruthenium(II), whereas Schrock catalysts utilize early transition metals in high oxidation states, typically Molybdenum(VI) or Tungsten(VI). wikipedia.org
This difference in the metal center dictates the nature of the surrounding ligands. Grubbs catalysts feature phosphine and/or N-heterocyclic carbene ligands, which are relatively soft, neutral donors. kilobio.com In contrast, Schrock catalysts are supported by hard, anionic ligands such as alkoxides and imido groups. wikipedia.org
The metal-carbene bond in both catalyst families is considered to have distinct covalent character. researchgate.netacs.org However, the electronic properties differ. The high-valent, electron-poor metal center in Schrock catalysts renders the carbene carbon nucleophilic. Conversely, the less electropositive Ruthenium(II) center in Grubbs catalysts results in a carbene carbon that is electrophilic. acs.org
Activity, Selectivity, and Functional Group Compatibility
Schrock catalysts are generally more active than first-generation Grubbs catalysts and are particularly effective for the metathesis of sterically demanding or electron-poor olefins. organic-chemistry.org Their high reactivity stems from the highly electron-deficient metal center.
However, this high reactivity comes at the cost of stability and functional group tolerance. Schrock catalysts are extremely sensitive to air and moisture, requiring stringent handling conditions such as an inert atmosphere and dry, degassed solvents. chemistnotes.com Furthermore, they exhibit poor tolerance for many common functional groups, including aldehydes, alcohols, and carboxylic acids, as these can react with the highly reactive metal center. chemistnotes.comprinceton.edu
In stark contrast, a defining advantage of the first-generation Grubbs catalyst is its remarkable stability and broad functional group compatibility. It is stable in air and moisture, making it significantly easier to handle. chemistnotes.com Crucially, it tolerates a wide array of functional groups, including alcohols, aldehydes, and acids, which allows it to be used in the synthesis of complex organic molecules without the need for extensive protecting group strategies. chemistnotes.comnih.gov The first-generation Grubbs catalyst is, however, less suitable for preparing highly substituted (tri- or tetrasubstituted) olefins. chemistnotes.com
| Feature | This compound | Schrock Catalysts |
|---|---|---|
| Metal Center | Ruthenium (Ru) wikipedia.org | Molybdenum (Mo) or Tungsten (W) wikipedia.org |
| Relative Activity | Moderate chemistnotes.com | Very High organic-chemistry.org |
| Air & Moisture Stability | High; easy to handle chemistnotes.com | Very Low; requires inert atmosphere chemistnotes.com |
| Functional Group Tolerance | Excellent (tolerates alcohols, aldehydes, acids) chemistnotes.comnih.gov | Poor (reacts with alcohols, aldehydes, acids) chemistnotes.comprinceton.edu |
| Substrate Scope | Best for terminal and less hindered alkenes kilobio.comumb.edu | Effective for sterically demanding alkenes organic-chemistry.org |
Future Directions and Emerging Research Avenues
Addressing Remaining Challenges in Grubbs Catalyst 1st Generation Chemistry
While revolutionary, the first-generation Grubbs catalyst possesses several limitations that are the focus of current research. A primary challenge is its moderate stability and susceptibility to decomposition. uj.ac.za In solution, the catalyst can form inactive ruthenium dimers after the dissociation of a phosphine (B1218219) ligand, leading to decreased catalyst concentration and lower turnover numbers. uj.ac.za Furthermore, the catalyst is sensitive to certain functional groups and reaction conditions.
Key challenges and areas of investigation include:
Decomposition Pathways: The first-generation catalyst is known to degrade in the presence of various reagents, including primary alcohols, water, oxygen, and bases. nih.govmdpi.comacs.org For instance, in the presence of primary alcohols, it can convert into a ruthenium hydride species, which is inactive for metathesis but can catalyze double-bond isomerization. acs.orgresearchgate.net Understanding these decomposition mechanisms is crucial for developing more robust systems and optimizing reaction conditions. Studies have shown that hydroxide (B78521) ions and amines can also promote degradation, leading to the formation of catalytically inactive species. mdpi.com
Limited Activity with Challenging Substrates: The catalyst shows limited effectiveness in certain demanding reactions, such as the ring-closing and cross-metathesis of substrates containing electron-withdrawing groups. nih.gov Its activity is generally lower compared to second- and third-generation catalysts, which often necessitates higher catalyst loadings or longer reaction times. nih.gov
Initiation Rates: The initiation of the first-generation catalyst, which involves the dissociation of a tricyclohexylphosphine (B42057) (PCy₃) ligand, is often the rate-limiting step of the metathesis reaction. Research efforts are directed towards modifying the ligand environment to accelerate this initiation process without compromising the catalyst's stability.
Interactive Table: Comparison of Grubbs Catalyst Generations
| Feature | Grubbs 1st Generation | Grubbs 2nd Generation | Grubbs 3rd Generation |
| Ligands | 2x PCy₃ | 1x PCy₃, 1x NHC | 2x Pyridine |
| Relative Activity | Lower | Higher | Very High Initiation Rate |
| Stability | Moderate | High | Lower (more reactive) |
| Key Limitation | Slower initiation, sensitivity | --- | --- |
| Primary Use | General metathesis catapowerinc.com | More demanding metathesis | Ring Opening Metathesis Polymerization (ROMP) wikipedia.org |
Computational Design of Next-Generation Catalyst Systems
Computational chemistry has become an indispensable tool for understanding the intricacies of Grubbs catalysts and for the rational design of new, improved systems. researchgate.net Density Functional Theory (DFT) calculations, in particular, provide deep insights into reaction mechanisms, intermediate structures, and the electronic and steric factors that govern catalyst activity and selectivity. mdpi.comacs.org
Key contributions of computational studies include:
Mechanistic Elucidation: Computational models have helped to clarify the olefin metathesis mechanism, including the nature of the metallacyclobutane intermediate and the energetics of ligand dissociation. researchgate.net DFT calculations have been used to compare the reaction pathways of first- and second-generation catalysts, explaining the higher activity of the latter through analysis of reorganization and interaction energies. acs.orgrsc.org
Predicting Catalyst Performance: By calculating energy barriers for key steps in the catalytic cycle, researchers can predict the potential efficacy of novel catalyst designs before undertaking laborious and expensive experimental synthesis. researchgate.net This approach accelerates the discovery of catalysts with desired properties, such as enhanced stability or selectivity.
Understanding Decomposition: Computational analysis helps to map out the potential decomposition routes of the catalyst in the presence of various substrates and impurities. mdpi.com This knowledge is vital for designing catalysts that are more resistant to deactivation under specific reaction conditions. For example, DFT has been used to investigate the Gibbs free energy barriers of β-hydride transfer from the metallacyclobutane intermediate, a key step in one of the catalyst's decomposition pathways. mdpi.com
De Novo Design: Advanced computational methods are being developed for the automated de novo design of catalysts. nih.govacs.org These approaches use thermodynamic and kinetic criteria to screen vast numbers of potential ligand structures, identifying promising candidates for synthesis and experimental validation.
Development of Sustainable and Environmentally Benign Metathesis Processes
Increasingly, research is focused on aligning olefin metathesis with the principles of green chemistry. This involves developing processes that are more efficient, generate less waste, and utilize environmentally friendly materials.
Key strategies for sustainable metathesis include:
Aqueous Metathesis: Performing metathesis in water instead of organic solvents is a major goal for green chemistry. beilstein-journals.org While challenging due to the potential for catalyst degradation, progress has been made in developing water-soluble versions of Grubbs-type catalysts. These systems are particularly valuable for applications in chemical biology and for the modification of biomolecules. beilstein-journals.org
Catalyst Efficiency and Recycling: Improving the turnover number (TON) of the catalyst reduces the amount of ruthenium required, minimizing cost and waste. Metathesis reactions are inherently atom-economical, but catalyst longevity is key. umicore.com Techniques such as organic solvent nanofiltration are being explored to separate the catalyst from the reaction mixture, allowing for its reuse in subsequent batches. researchgate.net
Use of Renewable Feedstocks: Olefin metathesis is a powerful tool for converting renewable resources, such as seed oils and other bio-derived materials, into valuable chemicals and polymers. umicore.com This provides a sustainable alternative to petrochemical feedstocks.
Exploration of New Metathesis Transformations and Catalyst Applications
While well-established for standard transformations like RCM and ROMP, the Grubbs first-generation catalyst is still being explored for novel reactions and applications. odu.eduorganic-chemistry.org
Heterofunctional Metathesis: Researchers are expanding the scope of metathesis to include substrates other than simple olefins. A notable example is the computationally investigated heterofunctional cross-metathesis between azo compounds and olefins catalyzed by the first-generation Grubbs catalyst to produce imines. acs.org This transformation involves the formation of a diazametallacyclobutane intermediate and opens a new pathway for C-N bond formation. acs.org
Cascade Polymerization: In certain specific contexts, the first-generation catalyst has shown unexpected and superior activity compared to its more active second- and third-generation counterparts. One such case is in the cascade ring-opening/closing metathesis polymerization of monomers with two cyclopentene (B43876) units. nih.govacs.orgresearchgate.net Kinetic studies suggest that the smaller steric profile of the first-generation catalyst's ligands allows for a higher preference for the productive polymerization pathway with these specific monomers. nih.gov
Self-Healing Materials: An innovative application of the Grubbs catalyst is in the creation of self-healing polymers. In these materials, microcapsules containing a diene monomer and dispersed Grubbs catalyst are embedded within a polymer matrix. When a crack forms, it ruptures the microcapsules, releasing the monomer, which then comes into contact with the catalyst and undergoes ring-opening metathesis polymerization to heal the damage. odu.edu
Interactive Table: Novel Transformations with Grubbs Catalyst 1st Gen
| Transformation Type | Substrates | Product Type | Key Intermediate | Reference |
| Azo Metathesis | Azo Compound + Olefin | Imine | Diazametallacyclobutane | acs.org |
| Cascade Polymerization | Dicyclopentene Monomer | Polymer | Metallacyclobutane | nih.gov |
Integration with Other Catalytic Methodologies
Combining olefin metathesis with other catalytic reactions in a single pot, known as tandem or cascade catalysis, offers significant advantages in terms of efficiency, reduced waste, and simplified purification. rsc.org This approach avoids the need to isolate and purify intermediates, streamlining complex synthetic sequences.
Examples and future directions include:
Metathesis-Hydrogenation: A common tandem process involves an initial metathesis reaction followed by in-situ hydrogenation of the resulting double bond. While often employing a second catalyst for the hydrogenation step, research is exploring ruthenium systems capable of performing both transformations.
Metathesis-Oxidation: The Grubbs group has explored tandem metathesis/oxidation reactions, expanding the synthetic utility of the initial metathesis products. caltech.edu
Integration with Photocatalysis: A burgeoning area of research involves merging metathesis with visible-light photocatalysis. rsc.orgnih.gov Although much of the initial success has been demonstrated with second-generation catalysts, the principles could be extended to the first generation. rsc.orgnih.govresearchgate.net In such a dual catalytic system, a photocatalyst can be used to isomerize the E-alkene product of a standard metathesis reaction to the less thermodynamically stable Z-alkene, offering a novel strategy for stereochemical control. rsc.orgnih.govresearchgate.net The compatibility of the metathesis catalyst and its intermediates with the photocatalytic conditions is a critical challenge in developing these systems. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
